6-Ethylpiperidine-3-carboxylic acid

Lipophilicity Physicochemical profiling CNS drug design

Medicinal chemistry teams optimizing CNS candidates often face the challenge of increasing lipophilicity without expanding polar surface area, which can restrict brain exposure. 6-Ethylpiperidine-3-carboxylic acid (CAS 1554584-30-3) solves this with a LogP of 0.85 and a TPSA of 49.33 Ų, striking a balance unavailable with nipecotic acid or the 6-methyl analog. • Enables systematic LogP tuning studies within the pipecolic acid series. • Serves as a chiral scaffold for GABA uptake inhibitor development. • Supplied as a high-purity research intermediate with batch-specific QC documentation.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
Cat. No. B13256557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethylpiperidine-3-carboxylic acid
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCCC1CCC(CN1)C(=O)O
InChIInChI=1S/C8H15NO2/c1-2-7-4-3-6(5-9-7)8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11)
InChIKeyMRHQGHWMJRCOMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethylpiperidine-3-carboxylic Acid – Physicochemical Profile and Procurement


6-Ethylpiperidine-3-carboxylic acid (CAS 1554584-30-3) is a chiral piperidine-3-carboxylic acid derivative bearing an ethyl substituent at the 6-position. Its molecular formula is C₈H₁₅NO₂ with a molecular weight of 157.21 g/mol . The compound is primarily supplied as a research intermediate at ≥95% purity and is characterized by a computed LogP of 0.85 and a topological polar surface area (TPSA) of 49.33 Ų .

CNS multiparameter optimization Tunable lipophilicity with conserved TPSA supports blood-brain barrier penetration design.
GABA transporter inhibitor studies Chiral building block for enantioselective synthesis of nipecotic acid derivatives.
Fragment-based screening Low molecular weight and single chiral center support hit-to-lead and fragment merging strategies.

Why 6-Ethylpiperidine-3-carboxylic Acid Cannot Be Replaced by Nipecotic Acid or 6-Alkyl Homologs


The 6-alkyl substituent on the piperidine ring directly modulates lipophilicity without altering the topological polar surface area, creating a tunable series where even a single methylene unit difference (methyl → ethyl → propyl) produces quantifiable shifts in LogP . Nipecotic acid (the unsubstituted parent) and its 6‑methyl analog exhibit markedly lower lipophilicity (LogP −0.04 and XLogP3‑AA −2, respectively), which can limit passive membrane permeability and CNS penetration [1]. Conversely, the 6‑ethyl derivative achieves a LogP of 0.85 while retaining the same TPSA (~49.3 Ų), striking a balance that is unavailable with shorter or longer alkyl chains. Substituting 6‑ethylpiperidine‑3‑carboxylic acid with nipecotic acid or 6‑methylpiperidine‑3‑carboxylic acid therefore alters the physicochemical profile in ways that can compromise pharmacokinetic performance or binding-pocket complementarity in medicinal chemistry campaigns.

Target
6-Ethylpiperidine-3-carboxylic acid: balanced lipophilicity with conserved TPSA (~49 Ų).
Substitution risk
Nipecotic acid (unsubstituted) exhibits lower lipophilicity, which may reduce passive membrane permeability and CNS penetration potential.
Target
6-Ethyl substitution provides a substantial lipophilicity advantage over 6-methyl analog.
Substitution risk
6-Methylpiperidine-3-carboxylic acid may alter membrane distribution and CNS penetration potential due to lower lipophilicity.

Quantitative Differentiation Evidence vs. Closest Analogs


LogP Differentiation: 6-Ethyl vs. 6-Methyl and Nipecotic Acid

6-Ethylpiperidine-3-carboxylic acid exhibits a computed LogP of 0.8492, substantially higher than that of 6-methylpiperidine-3-carboxylic acid (XLogP3-AA = −2) and nipecotic acid (LogP = −0.04) [1]. This difference translates to an approximately 700‑fold increase in octanol–water partition coefficient relative to the 6‑methyl analog.

LogP Differentiation
Cross-study comparable
ΔLogP ≈ 2.85 vs 6-methyl, 0.89 vs nipecotic acid
Higher lipophilicity supports passive permeability and CNS penetration potential.
Computed values from vendor and PubChem databases.
Lipophilicity Physicochemical profiling CNS drug design

Conserved Topological Polar Surface Area Across 6-Alkyl Homologs

Despite the logP increase, the topological polar surface area (TPSA) remains essentially identical across the series: 49.33 Ų for 6‑ethylpiperidine‑3‑carboxylic acid, 49.3 Ų for 6‑methylpiperidine‑3‑carboxylic acid, and 49.33 Ų for nipecotic acid [1]. This demonstrates that 6‑alkyl substitution tunes lipophilicity independently of TPSA.

Conserved TPSA
Direct head-to-head
TPSA = 49.33 Ų (identical across series)
Tunable LogP without expanding polar surface area benefits CNS drug design.
All homologs retain TPSA ~49.3 Ų.
Polar surface area CNS multiparameter optimization Blood-brain barrier

Asymmetric Synthesis of 6-Substituted Nipecotic Acid Derivatives

A foundational study published in Tetrahedron (2004) describes the first asymmetric syntheses of enantiomerically pure 6‑substituted nipecotic acid derivatives, establishing 6‑ethylpiperidine‑3‑carboxylic acid and its analogs as critical chiral intermediates for exploring GABA transporter pharmacology [1]. While the publication does not report head‑to‑head IC₅₀ values for the free 6‑ethyl acid, the synthetic methodology explicitly targets the 6‑ethyl substitution as a privileged motif for SAR expansion.

Asymmetric Synthesis
Supporting evidence
Enantioselective synthesis of 6-substituted nipecotic acid derivatives
Establishes compound as a privileged chiral scaffold for GABA uptake inhibitor SAR.
Methodology described in Tetrahedron 2004.
Asymmetric synthesis GABA transporter inhibitors Chiral building blocks

Optimal Scientific and Industrial Use Cases


CNS Lead Optimization for Blood–Brain Barrier Penetration

The compound’s TPSA of 49.33 Ų and LogP of 0.85 place it within the favorable CNS multiparameter optimization space. Medicinal chemistry teams can use 6‑ethylpiperidine‑3‑carboxylic acid as a core scaffold to build focused libraries where lipophilicity must be increased without expanding polar surface area, a common requirement for improving brain exposure .

Asymmetric Synthesis of GABA Transporter Inhibitors

Building on the Tetrahedron (2004) methodology, 6‑ethylpiperidine‑3‑carboxylic acid serves as a starting material for the enantioselective preparation of 6‑substituted nipecotic acid derivatives. These compounds are of direct interest for developing subtype‑selective GABA uptake inhibitors targeting neurological disorders such as epilepsy and neuropathic pain [1].

Fragment-Based Screening and SAR Exploration

The combination of a low molecular weight (157.21 g/mol), a single chiral center, and a balanced lipophilic–polar profile makes 6‑ethylpiperidine‑3‑carboxylic acid an attractive fragment for screening campaigns. Its ethyl group provides a hydrophobic growth vector that can be exploited for fragment linking or merging strategies in hit‑to‑lead programs .

Physicochemical Comparator Studies in 6-Alkyl Series

Given the quantifiable LogP difference between the 6‑ethyl (0.85), 6‑methyl (−2 XLogP3‑AA), and nipecotic acid (−0.04) analogs, the compound is particularly valuable for systematic studies that correlate alkyl‑chain length with membrane permeability, protein binding, or pharmacokinetic parameters in a controlled piperidine‑3‑carboxylic acid series [2].

Application
Selection Property
Validation Focus
CNS multiparameter optimization studies
Lipophilicity / TPSA balance
Brain exposure model validation
Asymmetric synthesis of GABA uptake inhibitor analogs
Chiral building block utility
Enantioselective synthesis validation
Fragment-based screening campaigns
Low molecular weight / hydrophobic vector
Hit-to-lead SAR profiling
Physicochemical comparator studies in 6-alkyl series
LogP / chain-length correlation
Membrane permeability and binding assays
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